5-Bromo-1-tert-butyl-2,3-dimethoxybenzene
Description
Structure
3D Structure
Properties
CAS No. |
168985-94-2 |
|---|---|
Molecular Formula |
C12H17BrO2 |
Molecular Weight |
273.17 g/mol |
IUPAC Name |
5-bromo-1-tert-butyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-12(2,3)9-6-8(13)7-10(14-4)11(9)15-5/h6-7H,1-5H3 |
InChI Key |
LMNRFMFFBQKWFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)Br)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 1 Tert Butyl 2,3 Dimethoxybenzene and Analogous Systems
Regioselective Bromination Strategies
The introduction of a bromine atom at a specific position on an aromatic ring, known as regioselective bromination, is a critical transformation in the synthesis of 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene and its analogs. The directing effects of the pre-existing substituents, namely the two methoxy (B1213986) groups and the tert-butyl group, in concert with the chosen brominating agent and reaction conditions, dictate the outcome of the reaction.
Electrophilic Aromatic Bromination (e.g., using Br₂, NBS)
Electrophilic aromatic substitution (EAS) is the most common method for the bromination of aromatic compounds. wku.edunih.gov In the context of 1-tert-butyl-2,3-dimethoxybenzene, the methoxy groups are strong activating, ortho-, para-directing groups, while the tert-butyl group is a weaker activating, ortho-, para-directing group. researchgate.net The interplay of their electronic and steric effects governs the position of bromination.
The use of molecular bromine (Br₂) often requires a Lewis acid catalyst, such as FeBr₃, to increase its electrophilicity. libretexts.orglibretexts.orgmsu.edu For highly activated rings like dimethoxybenzenes, the reaction can sometimes proceed without a catalyst. nih.gov N-Bromosuccinimide (NBS) is another widely used reagent for electrophilic bromination, often in the presence of an acid catalyst or in a polar solvent to generate a low concentration of electrophilic bromine. organic-chemistry.orgstackexchange.comresearchgate.net This can offer advantages in terms of selectivity and milder reaction conditions. wku.edunih.gov
In the case of 1-tert-butyl-2,3-dimethoxybenzene, the position para to one of the methoxy groups (C5) is the most likely site for bromination. This is due to the strong activating and directing effect of the methoxy groups and the significant steric hindrance posed by the bulky tert-butyl group at the ortho positions (C2 and C6 relative to the tert-butyl group). ucalgary.ca
A study on the bromination of various activated aromatic systems using NBS in acetonitrile (B52724) demonstrated high para-regioselectivity. wku.edu For instance, the bromination of 1,2-dimethoxybenzene (B1683551) and 1,2,3-trimethoxybenzene (B147658) with NBS in acetonitrile afforded the corresponding para-brominated products in high yields. wku.edu
| Entry | Substrate | Brominating Agent | Solvent | Product | Yield (%) | Ref. |
| 1 | 1,2-Dimethoxybenzene | NBS | Acetonitrile | 4-Bromo-1,2-dimethoxybenzene | 95 | wku.edu |
| 2 | 1,2,3-Trimethoxybenzene | NBS | Acetonitrile | 5-Bromo-1,2,3-trimethoxybenzene | 92 | wku.edu |
Radical Bromination Pathways
Radical bromination typically occurs at benzylic positions, which are C-H bonds adjacent to an aromatic ring. researchgate.net In the case of this compound, there are no benzylic hydrogens. The tert-butyl group consists of primary C-H bonds, which are generally less reactive towards radical substitution than benzylic hydrogens. Therefore, radical bromination of the aromatic ring itself is not a common or efficient pathway. Radical conditions, often involving NBS in the presence of a radical initiator like AIBN or benzoyl peroxide and light, are primarily used for allylic and benzylic bromination. stackexchange.comchadsprep.com Attempting radical bromination on 1-tert-butyl-2,3-dimethoxybenzene would likely result in low conversion or a mixture of products from non-selective reactions.
Metal-Mediated Halogenation Methods
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct halogenation of aromatic rings. nih.gov These methods can offer different regioselectivities compared to classical electrophilic substitution, often directed by a functional group present on the substrate. beilstein-journals.org For example, palladium-catalyzed C-H bromination has been shown to be effective for a variety of aromatic substrates. researchgate.net Copper-catalyzed halogenation has also been developed for electron-rich arenes and phenols. beilstein-journals.org
Alkylation Reactions for Sterically Hindered Aromatic Frameworks
The introduction of a bulky tert-butyl group onto an already substituted benzene (B151609) ring presents its own set of challenges, primarily related to steric hindrance. The Friedel-Crafts alkylation is the classical method for this transformation. rsc.orgstudycorgi.commiracosta.edumercer.eduedubirdie.comamherst.edu
Friedel-Crafts Alkylation Mechanisms and Regiochemical Control
The Friedel-Crafts alkylation involves the reaction of an alkyl halide or an alcohol with an aromatic compound in the presence of a strong Lewis acid catalyst, such as AlCl₃ or H₂SO₄. rsc.orgmiracosta.edumercer.eduedubirdie.comamherst.edu The reaction proceeds through the formation of a carbocation electrophile, which then attacks the electron-rich aromatic ring. miracosta.edu
In the synthesis of 1-tert-butyl-2,3-dimethoxybenzene, one could envision the tert-butylation of 2,3-dimethoxybenzene. The two methoxy groups are ortho, para-directing. The position para to one methoxy group and meta to the other (C5) and the position between the two methoxy groups (C1, if starting from 2,3-dimethoxybromobenzene) are potential sites of alkylation. However, the regiochemical outcome is heavily influenced by steric factors. The bulky tert-butyl cation will preferentially attack the least sterically hindered position. ucalgary.ca
A common procedure for the di-tert-butylation of 1,4-dimethoxybenzene (B90301) involves the use of tert-butyl alcohol and sulfuric acid in acetic acid. rsc.orgmercer.eduamherst.edu This method generates the tert-butyl cation in situ. A similar approach could be adapted for the mono-tert-butylation of 2,3-dimethoxybenzene.
Impact of Steric Hindrance on Successive Alkylation
A key feature of Friedel-Crafts alkylation is that the product, an alkylbenzene, is often more reactive than the starting material because alkyl groups are activating. This can lead to polyalkylation. rsc.org However, in the case of sterically hindered substrates, this tendency can be mitigated.
The introduction of one bulky tert-butyl group can sterically shield the adjacent positions, preventing further alkylation at those sites. ucalgary.ca In the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) from 1,4-dimethoxybenzene, the reaction proceeds to the dialkylated product because the first tert-butyl group activates the ring for the second substitution, and the para position relative to the first tert-butyl group is sterically accessible. rsc.orgamherst.edu However, a third alkylation is generally not observed due to the significant steric hindrance imposed by the two existing tert-butyl groups. rsc.org
For a 1,2,3-trisubstituted benzene derivative like 1-tert-butyl-2,3-dimethoxybenzene, any further alkylation would be highly disfavored due to the lack of sterically accessible and sufficiently activated positions on the ring.
| Starting Material | Alkylating Agent | Catalyst | Product | Observations | Ref. |
| 1,4-Dimethoxybenzene | tert-Butyl alcohol | H₂SO₄ | 1,4-Di-tert-butyl-2,5-dimethoxybenzene | Dialkylation occurs, but further alkylation is sterically hindered. | rsc.orgamherst.edu |
| Toluene | tert-Butyl chloride | AlCl₃ | para-tert-Butyltoluene | Para product is favored due to steric hindrance at the ortho position. | ucalgary.ca |
Synthetic Routes via Pre-functionalized Aromatic Precursors
The synthesis of this compound via traditional electrophilic aromatic substitution reactions hinges on a logical sequence of functionalization steps starting from a simpler, pre-functionalized aromatic core. The directing effects of the substituents are paramount in determining the reaction sequence. libretexts.org
The foundational step in this synthetic approach is the construction of a suitably substituted dimethoxybenzene core. For the target molecule, the required precursor is 1-tert-butyl-2,3-dimethoxybenzene. The synthesis of this core can begin with commercially available precursors like catechol or guaiacol (B22219) (2-methoxyphenol).
A common method for forming the dimethoxybenzene structure is through Williamson ether synthesis, involving the methylation of phenolic hydroxyl groups. For instance, o-dimethoxybenzene (veratrole) can be synthesized from catechol using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. researchgate.net
Once the 1,2-dimethoxybenzene core is obtained, the next step is the introduction of the tert-butyl group. This is typically achieved through a Friedel-Crafts alkylation reaction. grabmyessay.comchegg.com The reaction involves treating 1,2-dimethoxybenzene with a tert-butyl source, such as tert-butyl alcohol or tert-butyl chloride, in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid like aluminum chloride. grabmyessay.comamherst.edu The two methoxy groups are activating ortho-, para-directors. masterorganicchemistry.com In the case of 1,2-dimethoxybenzene, electrophilic attack is directed to positions 3, 4, 5, and 6. Steric hindrance between the adjacent methoxy groups can influence the substitution pattern, often favoring substitution at the positions para to the methoxy groups (positions 4 and 5). However, careful control of reaction conditions is necessary to selectively obtain the desired 1-tert-butyl-2,3-dimethoxybenzene isomer.
With the 1-tert-butyl-2,3-dimethoxybenzene precursor in hand, the final step is the regioselective introduction of a bromine atom. This is an electrophilic aromatic substitution reaction. wku.edu The regiochemical outcome is dictated by the combined directing effects of the substituents already present on the benzene ring: the two methoxy groups and the tert-butyl group.
All three substituents are ortho-, para-directors.
The tert-butyl group at position 1 directs incoming electrophiles to positions 3 and 5 (ortho) and position 5 (para is occupied).
The methoxy group at position 2 directs to positions 4 and 6 (ortho and para).
The methoxy group at position 3 directs to positions 2, 4 and 5 (ortho and para).
The position most strongly activated for electrophilic attack is position 5, as it is para to the methoxy group at C2 and ortho to the methoxy group at C3. Although it is meta to the tert-butyl group, the powerful activating and directing effects of the two methoxy groups are expected to dominate, guiding the bromination to this position. masterorganicchemistry.com The bromination can be carried out using molecular bromine (Br₂) with a Lewis acid catalyst or with N-bromosuccinimide (NBS), a milder brominating agent often used for activated aromatic rings. nih.govresearchgate.net
An alternative synthetic strategy would involve brominating the 1,2-dimethoxybenzene core first and then introducing the tert-butyl group. However, this sequence is generally less favorable. The initial bromination of 1,2-dimethoxybenzene would likely yield 4-bromo-1,2-dimethoxybenzene as the major product. Subsequent Friedel-Crafts alkylation would be directed by the two methoxy groups and the deactivating bromo group, potentially leading to a mixture of isomers and making the isolation of the desired product more challenging. Therefore, the sequence of tert-butylation followed by bromination is the more logical and efficient route. libretexts.org
Novel Catalytic Approaches in Aromatic Functionalization (e.g., Ir-catalyzed borylation for bromoarene precursors)
Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H bond functionalization, which provides powerful alternatives to traditional electrophilic substitution. rsc.org Among these, iridium-catalyzed C-H borylation has emerged as a particularly valuable tool for the synthesis of aromatic organoboron compounds. nih.gov This reaction allows for the direct conversion of an aromatic C-H bond to a C-B bond, installing a versatile boronate ester functionality that can be further transformed. nih.gov
This methodology offers a novel synthetic route to precursors of this compound. For example, one could envision the synthesis starting with a bromo-dimethoxybenzene derivative. The regioselectivity of Ir-catalyzed borylation is primarily governed by steric factors, with the borylation typically occurring at the least hindered position. rsc.orgnih.gov
A potential application could involve the borylation of 4-bromo-1,2-dimethoxybenzene. The iridium catalyst would selectively activate a C-H bond, likely at a position remote from the existing substituents to minimize steric clash. The resulting arylboronate ester is a versatile intermediate. It can participate in Suzuki coupling reactions to introduce the tert-butyl group, although this is less common for sp³-hybridized carbons. More practically, the boronate ester could be converted into other functional groups that facilitate the introduction of the tert-butyl moiety.
This catalytic approach provides a unique level of control over regioselectivity that can be complementary to the electronic-based control of classical electrophilic substitutions. medium.comcore.ac.uk For instance, 1-Bromo-3,5-dimethoxybenzene can be synthesized from 1,3-dimethoxybenzene (B93181) using Ir-catalyzed arene borylation, demonstrating the utility of this method for preparing functionalized bromoarenes. sigmaaldrich.com
Optimization of Reaction Conditions for Yield and Purity
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions for the key transformation steps, namely Friedel-Crafts alkylation and aromatic bromination.
For the Friedel-Crafts alkylation of 1,2-dimethoxybenzene, several parameters must be controlled to maximize the yield of the mono-tert-butylated product and minimize side reactions like polyalkylation. rsc.orgmnstate.edu
Catalyst: The choice and amount of catalyst (e.g., H₂SO₄, AlCl₃, FeCl₃) are critical. Stronger Lewis acids or higher catalyst loading can lead to undesired side products.
Temperature: These reactions are often exothermic. chegg.com Maintaining a low temperature (e.g., 0–15 °C) is crucial to control the reaction rate and prevent polyalkylation and potential rearrangement or dealkylation. amherst.edursc.org
Reactant Ratio: Using a controlled excess of the aromatic substrate relative to the alkylating agent can favor mono-substitution.
For the aromatic bromination step, optimization is key to achieving high regioselectivity for the desired 5-bromo isomer.
Brominating Agent: The choice of reagent, from molecular bromine (Br₂) to milder sources like N-bromosuccinimide (NBS), can influence reactivity and selectivity. nih.govresearchgate.net For highly activated rings, NBS is often preferred to avoid over-bromination.
Solvent: The polarity of the solvent (e.g., acetic acid, carbon tetrachloride, dichloromethane) can impact the reaction rate and the electrophilicity of the brominating species. researchgate.netchemspider.com
Temperature: Lowering the reaction temperature can significantly enhance regioselectivity, often favoring the thermodynamically more stable para-substituted product over ortho isomers. nih.gov This is because lower temperatures increase the activation energy difference for substitution at different positions.
The following table summarizes key parameters and their typical effects on these critical reaction steps.
| Reaction Step | Parameter | Condition | Effect on Yield and Purity | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Catalyst | H₂SO₄ / Acetic Acid | Effective for tert-butyl alcohol as alkylating agent; controls reactivity. | grabmyessay.com, amherst.edu |
| Temperature | 0-20°C | Reduces polyalkylation and side reactions, improving selectivity for mono-alkylation. | rsc.org | |
| Reactant Ratio | Excess Aromatic Substrate | Favors mono-substitution over di- or tri-alkylation. | rsc.org | |
| Aromatic Bromination | Brominating Agent | N-Bromosuccinimide (NBS) | Milder alternative to Br₂, reduces the risk of over-bromination in activated rings. | nih.gov |
| Temperature | Low Temperature (-30°C to 0°C) | Increases regioselectivity, often favoring the para-isomer and minimizing ortho-substitution. | nih.gov | |
| Catalyst | Iron powder (for Br₂) | Lewis acid catalyst required for less activated rings, but may not be necessary for dimethoxybenzenes. | chemspider.com |
Reactivity Profiles and Advanced Chemical Transformations
Carbon-Halogen Bond Reactivity
The carbon-bromine (C-Br) bond in 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene is the primary site for transformations involving transition metal catalysis. This bond's reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a valuable building block in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and are central to the synthetic utility of aryl halides. wikipedia.orgyoutube.com For this compound, the success of these reactions depends on overcoming the steric hindrance presented by the ortho tert-butyl group and the electron-rich nature of the ring.
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, and is known for its mild conditions and tolerance of various functional groups. youtube.comyoutube.com The reaction of this compound with an arylboronic acid would be expected to proceed using a suitable palladium catalyst and a base. nih.gov The bulky tert-butyl group adjacent to the bromine may slow the rate of oxidative addition to the palladium(0) catalyst, potentially requiring more active catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands like XPhos) or higher reaction temperatures. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.comnih.gov The stereoselectivity of the Heck reaction typically yields the trans product due to steric considerations during the reaction mechanism. youtube.com The reaction with this compound would likely require forcing conditions to overcome the steric hindrance and achieve efficient coupling. The use of phase-transfer catalysts such as tetrabutylammonium (B224687) bromide (TBAB) can sometimes enhance reaction yields under these circumstances. beilstein-journals.org
Stille Coupling: This reaction utilizes an organotin compound (organostannane) as the coupling partner for the aryl halide. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the steric bulk on the aromatic ring of this compound could impede the transmetalation step of the catalytic cycle. nih.gov Despite the toxicity of tin reagents, the reaction is valuable for its versatility. organic-chemistry.orgwikipedia.org
The following table illustrates typical conditions for palladium-catalyzed cross-coupling reactions on sterically hindered or electron-rich aryl bromides, which would be analogous to those required for this compound.
| Reaction | Coupling Partner | Typical Catalyst (Pd Source + Ligand) | Typical Base | Typical Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ + SPhos/XPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | nih.govnih.gov |
| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ + PPh₃ | Et₃N or K₂CO₃ | DMF or NMP | wikipedia.orgbeilstein-journals.org |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | None (or additive like CuI) | Toluene or THF | nih.govorganic-chemistry.orgnih.gov |
Other Transition Metal-Catalyzed Coupling Reactions
Beyond palladium, other transition metals can catalyze important bond-forming reactions at the C-Br bond.
Buchwald-Hartwig Amination: This is a palladium- or nickel-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. Given the substrate's structure, a Buchwald-Hartwig reaction with an amine would likely require a specialized ligand system designed to promote C-N bond formation with a sterically hindered, electron-rich aryl bromide. Nickel-based catalysts have also proven effective for such transformations. tcichemicals.com
Ullmann Coupling: This classic copper-catalyzed reaction couples two aryl halides to form a biaryl compound, though modern variations can couple aryl halides with alcohols, amines, and thiols. nsf.gov The reaction typically requires high temperatures. For a substrate like this compound, an Ullmann condensation could be used to form C-O or C-N bonds, though it often suffers from lower functional group tolerance compared to palladium-catalyzed methods.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. The feasibility of this reaction is highly dependent on the electronic properties of the ring.
Direct Nucleophilic Displacement at the Brominated Position
Direct nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. organicchemistryguide.comlibretexts.org This intermediate is stabilized by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C=O) at the ortho and/or para positions relative to the leaving group. libretexts.orgkhanacademy.org
The aromatic ring of this compound is substituted with three electron-donating groups (two methoxy (B1213986), one tert-butyl). These groups increase the electron density of the ring, which would strongly destabilize the negatively charged Meisenheimer complex required for a direct SNAr reaction. uomustansiriyah.edu.iq Consequently, direct nucleophilic displacement of the bromide with common nucleophiles is not a viable reaction pathway under standard conditions.
Activation Strategies for Nucleophilic Attack
In the absence of activating electron-withdrawing groups, nucleophilic substitution on aryl halides can sometimes be achieved under harsh conditions through alternative mechanisms.
Benzyne (B1209423) Mechanism: For electron-rich or unactivated aryl halides, substitution can be forced via an elimination-addition pathway that proceeds through a highly reactive benzyne intermediate. organicchemistryguide.com This process requires a very strong base (e.g., sodium amide, NaNH₂) and typically high temperatures. The base abstracts a proton ortho to the bromine atom, followed by the elimination of bromide to form a benzyne. The nucleophile then attacks one of the two carbons of the triple bond. For this compound, proton abstraction would need to occur at the C4 position, as the C6 position is blocked by the tert-butyl group. This would lead to a single aryne intermediate, which would then be attacked by the nucleophile, followed by protonation to yield the substituted product. This remains a hypothetical pathway that would require extreme reaction conditions.
Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzene Core
Further electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the four existing substituents. fiveable.meucalgary.ca In EAS, substituents can be classified as activating or deactivating and as ortho-, para- or meta-directing. uomustansiriyah.edu.iqlibretexts.orglibretexts.org
-OCH₃ (Methoxy): Strongly activating and ortho-, para-directing due to a dominant electron-donating resonance effect.
-C(CH₃)₃ (tert-Butyl): Weakly activating and ortho-, para-directing due to an electron-donating inductive effect and hyperconjugation.
-Br (Bromo): Weakly deactivating but ortho-, para-directing. The inductive electron-withdrawing effect deactivates the ring, but the resonance donation of a lone pair directs incoming electrophiles to the ortho and para positions. uri.eduedubirdie.com
There are two available positions for substitution on the ring: C4 and C6.
Attack at C4: This position is para to the methoxy group at C1 and ortho to the methoxy group at C3. It is also meta to the tert-butyl and bromo groups.
Attack at C6: This position is ortho to the tert-butyl group at C5 and the methoxy group at C1. It is meta to the other methoxy group and the bromine.
Considering the powerful activating and directing effects of the two methoxy groups, substitution is strongly favored at positions that are ortho or para to them. The C4 position is activated by both methoxy groups (ortho to one, para to the other). The C6 position is activated by only one methoxy group (ortho) and is significantly sterically hindered by the adjacent bulky tert-butyl group. Therefore, electrophilic attack is overwhelmingly directed to the C4 position . For example, in a nitration reaction using nitric and sulfuric acid, the major product would be 5-Bromo-1-tert-butyl-2,3-dimethoxy-4-nitrobenzene. edubirdie.comstmarys-ca.edu
Influence of Methoxy and tert-Butyl Groups on Regioselectivity
The orientation of subsequent electrophilic aromatic substitution reactions on the this compound ring is dictated by the directing effects of the existing substituents. The benzene (B151609) ring has two available positions for substitution: C4 and C6. The directing influence of each substituent—two methoxy groups, a tert-butyl group, and a bromine atom—must be considered to predict the reaction outcome.
Methoxy Groups (-OCH₃): The two methoxy groups at positions C2 and C3 are powerful activating groups. Through resonance, they donate electron density to the aromatic ring, significantly stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. wikipedia.orgyoutube.com This effect strongly directs incoming electrophiles to the ortho and para positions. The C2-methoxy group directs to the C1 (ortho), C3 (ortho), and C5 (para) positions. The C3-methoxy group directs to the C2 (ortho), C4 (ortho), and C6 (para) positions.
tert-Butyl Group (-C(CH₃)₃): The tert-butyl group at C1 is a weakly activating group that donates electron density through an inductive effect. stackexchange.commsu.edu It also acts as an ortho, para director. However, its significant steric bulk can hinder attack at the adjacent (ortho) positions (C2 and C6). msu.edu
Bromo Group (-Br): The bromine atom at C5 is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, its lone pairs can help stabilize the arenium ion, making it an ortho, para director.
When considering an incoming electrophile, the cumulative effect of these groups determines the most likely site of reaction. The two methoxy groups provide the strongest activating and directing influence. The C3-methoxy group strongly activates the ortho C4 and para C6 positions. The C2-methoxy group also activates the C6 position (which is para to it, relative to the occupied C5 position). The powerful activating nature of the methoxy groups generally overrides the deactivating effect of the bromine atom.
Between the two available sites, C4 and C6, the C4 position is sterically less hindered than the C6 position, which is flanked by the bulky tert-butyl group. Therefore, electrophilic attack is most likely to occur at the C4 position, directed by the C3-methoxy group and less sterically impeded.
| Substituent | Position | Electronic Effect | Directing Effect | Influence on Available Positions (C4 & C6) |
|---|---|---|---|---|
| tert-Butyl | C1 | Activating (Inductive) | ortho, para | Steric hindrance at C6 (ortho) |
| Methoxy | C2 | Strongly Activating (Resonance) | ortho, para | Activates C6 (para, relative to occupied C5) |
| Methoxy | C3 | Strongly Activating (Resonance) | ortho, para | Strongly activates C4 (ortho) and C6 (para) |
| Bromo | C5 | Deactivating (Inductive), Activating (Resonance) | ortho, para | Weakly directs to C4 (ortho) and C6 (ortho) |
Functional Group Interconversions and Derivatization Strategies
The functional groups on this compound offer several avenues for further chemical modification, allowing for the synthesis of a variety of derivatives.
Alkoxy Group Modifications
The two methoxy groups are key sites for functional group interconversion. The most common transformation is ether cleavage to yield the corresponding phenols (hydroxyl groups). This demethylation is typically achieved using strong Lewis acids or other specific reagents that can break the aryl-oxygen bond.
Common reagents for the demethylation of aromatic methyl ethers include boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and iodotrimethylsilane (B154268) (TMSI). researchgate.net Boron tribromide is particularly effective for cleaving hindered methoxy groups. The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Given the presence of two adjacent methoxy groups, reaction conditions can potentially be controlled to achieve selective mono-demethylation or complete di-demethylation to the corresponding catechol derivative.
| Transformation | Typical Reagent(s) | Expected Product | Notes |
|---|---|---|---|
| Mono-demethylation | BBr₃ (1 equivalent), CH₂Cl₂, low temp. | Bromo-tert-butyl-hydroxy-methoxybenzene | Regioselectivity between the C2 and C3 methoxy groups would depend on steric and electronic factors. |
| Di-demethylation | BBr₃ (excess), CH₂Cl₂ | 4-Bromo-6-tert-butylbenzene-1,2-diol | Reaction typically goes to completion with excess reagent. |
| Demethylation | Iodotrimethylsilane (TMSI) | Bromo-tert-butyl-siloxy-methoxybenzene or di-siloxy derivative | Product is the silyl (B83357) ether, which is hydrolyzed to the phenol (B47542) upon aqueous workup. |
Transformations Involving the tert-Butyl Moiety
While the tert-butyl group is generally considered a stable and robust substituent, it can undergo specific transformations, most notably ipso-substitution. In an ipso-substitution, an incoming electrophile attacks the carbon atom already bearing the substituent, leading to the displacement of that substituent. wikipedia.orggovtpgcdatia.ac.in
The tert-butyl group can be replaced by various electrophiles, particularly under conditions that favor the formation of the stable tert-butyl cation as a leaving group. wikipedia.org This reaction is often driven by the high activation of the aromatic ring by other substituents, such as the methoxy groups in the target molecule. For example, nitration using potent nitrating agents can lead to ipso-nitration, replacing the tert-butyl group with a nitro group. cdnsciencepub.com Similarly, acylation under strong Lewis acid catalysis can result in ipso-acylation. rsc.org Another common transformation is protodealkylation (a retro-Friedel-Crafts reaction), where the tert-butyl group is removed and replaced by a hydrogen atom, typically by treatment with a strong acid. govtpgcdatia.ac.in
| Transformation | Typical Reagent(s) | Expected Product | Mechanism |
|---|---|---|---|
| Ipso-Nitration | Fuming HNO₃ | 5-Bromo-2,3-dimethoxy-1-nitrobenzene | Electrophilic aromatic substitution with loss of a tert-butyl cation. cdnsciencepub.com |
| Ipso-Acylation | Acetyl chloride, AlCl₃-MeNO₂ | 1-(5-Bromo-2,3-dimethoxyphenyl)ethan-1-one | Friedel-Crafts acylation at the substituted position. rsc.org |
| Protodealkylation | Strong protic acid (e.g., H₃PO₄, TFA) or Lewis acid, heat | 4-Bromo-1,2-dimethoxybenzene | Retro-Friedel-Crafts alkylation. govtpgcdatia.ac.in |
In-depth Spectroscopic and Crystallographic Data for this compound Not Available in Publicly Accessible Records
A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available experimental data for the specific compound this compound. Consequently, a detailed article on its advanced spectroscopic and crystallographic characterization, as requested, cannot be generated at this time.
The inquiry specified a comprehensive analysis based on advanced analytical techniques, including detailed Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies. This would require access to specific research findings that include:
¹H and ¹³C NMR spectral data: Chemical shifts (δ), coupling constants (J), and signal multiplicities for each unique proton and carbon atom in the molecule.
Two-dimensional NMR correlations: Data from techniques such as COSY, HSQC, HMBC, and NOESY, which are essential for unambiguous structural assignment.
Single-crystal X-ray diffraction data: Information on the compound's solid-state structure, including precise bond lengths, bond angles, and dihedral angles.
Despite extensive searches for scholarly articles and database entries pertaining to this compound, no documents containing this specific experimental information could be located. While data exists for various isomers and related brominated dimethoxybenzene derivatives, this information is not applicable to the target compound due to differences in molecular structure, which fundamentally alter spectroscopic and crystallographic properties.
Generating an article with the requested level of scientific detail and accuracy is contingent on the availability of published research. Without primary data from laboratory analysis of this compound, any attempt to fulfill the request would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the sections on advanced spectroscopic and crystallographic characterization cannot be completed.
Advanced Spectroscopic and Crystallographic Characterization
X-ray Crystallography for Solid-State Structural Determination
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state is determined by a variety of intermolecular forces that dictate the final crystal lattice. For 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene, the crystal packing is expected to be influenced by weak non-covalent interactions. Given the functional groups present, the primary interactions would likely be of the C-H···O type, where hydrogen atoms from the tert-butyl or methoxy (B1213986) groups interact with the oxygen atoms of neighboring molecules.
Conformational Analysis in the Crystalline State
In the crystalline state, this compound would adopt a conformation that represents a minimum on the potential energy surface within the crystal lattice. The orientation of the substituents on the benzene (B151609) ring is of particular interest. The bulky tert-butyl group, adjacent to a methoxy group, would likely cause some degree of steric strain, potentially leading to a slight twisting of these groups out of the plane of the benzene ring.
In related structures, such as di-tert-butyl-substituted N-salicylideneanilines, it has been observed that tert-butyl groups can exhibit dynamic disorder at higher temperatures, which becomes resolved at lower temperatures. nih.gov The conformation of the methoxy groups is also critical; they will orient themselves to minimize steric clashes with the adjacent tert-butyl group and with each other. The interplay of these steric effects and the intermolecular forces described in the previous section would ultimately define the molecule's conformation in the solid state. upenn.edu
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and structural features of a compound through ionization and analysis of the resulting fragments.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (formula C₁₁H₁₅BrO₂), the exact mass can be calculated. This precision is crucial for distinguishing it from other compounds that may have the same nominal mass. HRMS is a standard technique for confirming the identity of newly synthesized compounds. acs.org
| Molecular Formula | Isotope | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| C₁₁H₁₅BrO₂ | ⁷⁹Br | 258.0255 |
| ⁸¹Br | 260.0235 |
Gas chromatography coupled with mass spectrometry is a powerful technique for separating and identifying volatile compounds, making it ideal for monitoring the progress of chemical reactions. In the synthesis of this compound, for instance, via the electrophilic bromination of 1-tert-butyl-2,3-dimethoxybenzene, GC-MS can be used to track the disappearance of the starting material and the appearance of the product. mdpi.comnih.gov
The technique provides a chromatogram where different compounds elute at distinct retention times. The mass spectrometer then generates a fragmentation pattern for each compound, which serves as a molecular fingerprint, confirming the identity of the product and detecting any potential isomers or byproducts formed during the reaction. researchgate.netresearchgate.net
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides information about the specific functional groups present in a molecule. nih.govspecac.com
The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups. The precise frequencies of these vibrations are sensitive to the molecular environment.
C-H Vibrations : The spectrum would show stretching vibrations for the aromatic C-H bonds typically in the 3100-3000 cm⁻¹ region and for the aliphatic C-H bonds of the tert-butyl and methoxy groups in the 2950-2850 cm⁻¹ range. pressbooks.publibretexts.org C-H bending vibrations would appear at lower frequencies. vscht.cz
C-O Vibrations : The aryl-alkyl ether linkages (Ar-O-CH₃) would produce strong, characteristic C-O stretching bands. Typically, two bands are observed: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch around 1075-1020 cm⁻¹.
C-Br Vibrations : The carbon-bromine bond has a stretching vibration that appears in the far-infrared region of the spectrum, generally between 680 and 500 cm⁻¹. researchgate.net This absorption is a key indicator of the successful bromination of the aromatic ring.
Aromatic Ring Vibrations : The benzene ring itself gives rise to several characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. pressbooks.pub
| Functional Group / Bond | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (tert-butyl, methoxy) | Stretching | 2950 - 2850 | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium |
| C-O (Aryl-alkyl ether) | Asymmetric Stretching | 1275 - 1200 | Strong |
| C-O (Aryl-alkyl ether) | Symmetric Stretching | 1075 - 1020 | Strong |
| C-Br | Stretching | 680 - 500 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides valuable information about the electronic structure and conjugation of the molecule.
The UV-Vis spectrum of substituted benzenes is characterized by two primary absorption bands, which originate from the π → π* transitions of the benzene ring. These are the E-band (further divided into E1 and E2 bands) and the B-band. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring.
In the case of this compound, the benzene chromophore is functionalized with two methoxy groups, a tert-butyl group, and a bromine atom. The methoxy groups (-OCH₃) are strong auxochromes, meaning they are electron-donating groups that can interact with the π-system of the benzene ring, leading to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. The tert-butyl group is an alkyl group and generally causes a slight bathochromic shift. The bromine atom, a halogen, also typically induces a red shift in the absorption bands of benzene.
The primary absorption band, corresponding to the B-band (benzenoid band), is expected to be observed in the region of 260-290 nm. This band, which is forbidden in unsubstituted benzene, gains intensity in substituted derivatives due to the reduction in symmetry. A secondary, more intense E-band is anticipated at shorter wavelengths, typically below 230 nm.
The following table provides a theoretical estimation of the UV-Vis absorption data for this compound, based on the analysis of related substituted benzenes.
| Absorption Band | Estimated λmax (nm) | Electronic Transition | Region |
|---|---|---|---|
| E-band | ~220 - 240 | π → π | Ultraviolet |
| B-band | ~270 - 290 | π → π | Ultraviolet |
Detailed Research Findings:
Studies on various substituted benzenes have established the influence of different functional groups on their UV-Vis spectra. For instance, the presence of alkyl groups like tert-butyl and electron-donating groups like methoxy on a benzene ring is known to shift the absorption bands to longer wavelengths. The introduction of a halogen atom, such as bromine, further contributes to this bathochromic shift.
The electronic transitions in this compound involve the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals is lowered by the presence of the electron-donating methoxy groups and the bromine atom, which extends the conjugation of the π-system. This reduction in the HOMO-LUMO energy gap results in the absorption of light at longer wavelengths compared to unsubstituted benzene. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can provide more precise predictions of the electronic transitions and absorption spectra of such molecules.
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Geometry Optimization and Conformational Analysis
A thorough search of scientific literature did not yield any studies on the geometry optimization or conformational analysis of 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene. Such studies would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule and to explore the energy barriers between different spatial orientations (conformers) of the tert-butyl and dimethoxy groups. Without these foundational calculations, key structural parameters such as bond lengths, bond angles, and dihedral angles for this specific molecule remain undetermined.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is widely applied to predict a variety of chemical properties with a good balance of accuracy and computational cost.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
No DFT studies predicting the spectroscopic parameters of this compound have been published. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for confirming the structure of a synthesized compound by comparing the predicted spectrum to the experimental one. The absence of such computational data means that theoretical validation of its spectral features is not currently possible.
Reactivity Profile and Reaction Pathway Analysis
There are no available DFT studies that analyze the reactivity profile or potential reaction pathways of this compound. This type of analysis would involve calculating molecular orbitals (such as the HOMO and LUMO) to predict sites of electrophilic or nucleophilic attack, and mapping the energy changes along a reaction coordinate to understand potential chemical transformations.
Aromaticity Indices (e.g., NICS)
The aromaticity of the benzene (B151609) ring in this compound has not been computationally investigated. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), are calculated to quantify the degree of aromatic character in a cyclic system. No such calculations have been reported for this compound.
Molecular Dynamics (MD) Simulations
A search for molecular dynamics simulations involving this compound returned no results. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility, interactions with solvents, and transport properties. The lack of MD studies means that the behavior of this molecule in a dynamic, condensed-phase environment has not been theoretically explored.
Intermolecular Interactions and Supramolecular Assembly Analysis
The potential for this compound to form ordered structures through self-assembly is dictated by the nature and strength of its intermolecular interactions. Analysis of structurally similar compounds provides a predictive framework for the types of interactions this molecule might engage in.
Studies on other bromo-dimethoxybenzene derivatives have highlighted the significant role of various weak intermolecular forces in stabilizing crystal packing. nih.gov Key among these are hydrogen bonds, including conventional and unconventional types. For a molecule like this compound, the following interactions are anticipated:
C-H···O Hydrogen Bonds: The hydrogen atoms on the tert-butyl group and the methoxy (B1213986) methyl groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the methoxy groups on neighboring molecules.
Halogen Bonding: The bromine atom, with its electropositive region known as the σ-hole, could potentially act as a halogen bond donor, interacting with nucleophilic atoms like the oxygen of a methoxy group on an adjacent molecule.
π-π Stacking: The aromatic benzene rings can interact through π-π stacking, further contributing to the cohesion of the molecular assembly.
Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, revealing their relative importance in the supramolecular architecture. nih.gov For example, this analysis can highlight the prevalence of van der Waals forces and hydrogen bonding in the crystal packing arrangements. nih.gov The interplay of these varied interactions—C-H···O, C-H···Br, and potential halogen bonds and π-π stacking—would direct the self-assembly of this compound into a specific, thermodynamically stable supramolecular structure in the solid state.
| Interaction Type | Potential Donor | Potential Acceptor | Significance in Supramolecular Assembly |
| C-H···O Hydrogen Bond | C-H (tert-butyl, methoxy) | O (methoxy) | Stabilization of crystal packing |
| C-H···Br Hydrogen Bond | C-H (aromatic, alkyl) | Br | Contributes to structural rigidity |
| Halogen Bonding | Br (σ-hole) | O (methoxy) | Directional interaction influencing packing |
| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Contributes to thermodynamic stability |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Organic Synthesis
Brominated aromatic compounds, such as the conceptualized 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene, are pivotal starting materials in the construction of more complex molecular architectures. The presence of a bromine atom allows for a variety of coupling reactions, while the methoxy (B1213986) and tert-butyl groups influence the molecule's reactivity and solubility.
Precursors for Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency in creating molecular diversity. A bromo-tert-butyl-dimethoxybenzene derivative could theoretically serve as a key reactant in such processes. The bromine atom provides a handle for metal-catalyzed cross-coupling reactions, a common feature in many MCRs. For instance, it could participate in Suzuki, Heck, or Sonogashira couplings, introducing new carbon-carbon or carbon-heteroatom bonds. The sterically hindering tert-butyl group and the electron-donating methoxy groups would modulate the reactivity of the aromatic ring, potentially leading to regioselective outcomes.
| Potential Multi-component Reaction Involvement | Role of this compound Moiety | Potential Products |
| Palladium-catalyzed cascade reactions | Aryl halide component for oxidative addition | Polycyclic aromatic compounds, complex heterocycles |
| Ugi or Passerini-type reactions | As a component of the isocyanide or carboxylic acid if further functionalized | Peptidomimetics, complex amides |
Intermediates for Natural Product Analogues
The synthesis of analogues of natural products is a crucial endeavor in medicinal chemistry, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. nih.gov Brominated and methoxylated benzene (B151609) rings are common motifs in various natural products. A compound like this compound could be a valuable intermediate in the synthesis of analogues of biologically active molecules. For example, many phenolic natural products with antioxidant or anticancer properties feature similar substitution patterns. The bromine atom can be replaced with other functional groups or used to connect the aromatic ring to other parts of a target molecule.
Development of Functional Materials
The unique electronic and steric properties imparted by the bromine, tert-butyl, and dimethoxy substituents on a benzene ring can be exploited in the design of novel functional materials.
Precursors for Optoelectronic Materials
Aromatic compounds are the backbone of many organic optoelectronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of such materials often involves the precise tuning of the electronic properties of the constituent molecules. A brominated precursor like this compound could be used to introduce a specific building block into a larger conjugated system. The methoxy groups act as electron-donating groups, which can raise the highest occupied molecular orbital (HOMO) energy level, while the bulky tert-butyl group can enhance solubility and prevent undesirable intermolecular interactions, thereby improving the material's processability and performance.
Synthesis of Fluorescent Probes and Devices
Fluorescent probes are essential tools in biological imaging and chemical sensing. The core of a fluorescent probe is typically a fluorophore, an aromatic system whose photophysical properties can be modulated by its substituents. Starting from a bromo-tert-butyl-dimethoxybenzene scaffold, various fluorophores could be synthesized through cross-coupling reactions. The electronic nature of the substituents would influence the absorption and emission wavelengths of the resulting dyes. The tert-butyl group could also be leveraged to create probes that localize in specific cellular compartments, such as cell membranes.
| Potential Application | Role of the Benzene Moiety | Influencing Substituents |
| Organic Light-Emitting Diodes (OLEDs) | Core of emissive or charge-transport layer | Methoxy (electron-donating), tert-butyl (solubility, morphology) |
| Fluorescent Probes | Precursor to a fluorophore | Methoxy (tuning emission), tert-butyl (localization) |
Incorporation into Polymeric Systems for Enhanced Properties
The incorporation of specific small molecules into polymer chains can significantly enhance their properties. A brominated aromatic compound can be converted into a polymerizable monomer, for example, by introducing a vinyl or acrylic group. The resulting polymer would possess properties derived from the benzene derivative. For instance, the presence of aromatic rings generally enhances thermal stability. The bulky tert-butyl groups could increase the polymer's glass transition temperature and improve its solubility. Furthermore, aromatic compounds are known to absorb ultraviolet (UV) radiation, suggesting that polymers incorporating this moiety could offer enhanced UV protection.
Catalytic Roles in Organic Transformations
Following a comprehensive review of scientific literature and chemical databases, no specific research findings or documented applications detailing the catalytic roles of this compound in organic transformations have been identified.
Therefore, at present, there is no scientific information to report on the catalytic roles of this compound. Further research would be necessary to explore any potential catalytic activity or applications of this specific compound.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-1-tert-butyl-2,3-dimethoxybenzene?
- Methodological Answer : A typical synthesis involves functionalizing a benzene precursor with tert-butyl and methoxy groups, followed by bromination. For example:
- Step 1 : Start with 1-tert-butyl-2,3-dimethoxybenzene.
- Step 2 : Brominate at the 5-position using electrophilic aromatic substitution (e.g., Br₂ with FeBr₃) or directed ortho-metalation (e.g., LDA followed by quenching with Br₂) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the product. Confirm purity via GC or HPLC (>95% by GC/HPLC as per industry standards) .
Q. How can the purity and structural integrity of this compound be verified?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., tert-butyl at 1-position, methoxy at 2/3, bromo at 5).
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₁₃H₁₉BrO₂, MW = 295.2).
- Chromatography : GC or HPLC for purity assessment (>97% by HPLC) .
Q. What precautions are necessary when handling this compound in the lab?
- Methodological Answer :
- Safety Protocols : Use PPE (gloves, goggles) due to potential toxicity of brominated aromatics.
- Storage : Store at 0–6°C in airtight, light-sensitive containers to prevent degradation .
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bulky tert-butyl group at the 1-position can hinder access to the reactive 5-bromo site. To mitigate this:
- Catalyst Optimization : Use Pd-based catalysts with bulky ligands (e.g., XPhos) to enhance steric tolerance in Suzuki-Miyaura couplings .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency .
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS to identify optimal reaction times .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : The tert-butyl group disrupts crystal packing due to its bulk.
- Solutions :
- Solvent Selection : Use slow evaporation with mixed solvents (e.g., hexane/dichloromethane) to promote ordered crystal growth.
- X-ray Refinement : Apply SHELXL for structure refinement, leveraging its robust handling of disordered tert-butyl moieties .
Q. How can substituent effects (methoxy vs. tert-butyl) be analyzed computationally?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electronic effects (e.g., Hammett σ values for methoxy vs. tert-butyl).
- Molecular Dynamics (MD) : Simulate steric interactions to predict regioselectivity in further functionalization .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
